(Z)-N-Hydroxy-4-((2-methoxyethyl)amino)-1,2,5-oxadiazole-3-carbimidoyl chloride
Overview
Description
(Z)-N-Hydroxy-4-((2-methoxyethyl)amino)-1,2,5-oxadiazole-3-carbimidoyl chloride is a chemical compound with a unique structure that includes an oxadiazole ring, a carbimidoyl chloride group, and a methoxyethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-Hydroxy-4-((2-methoxyethyl)amino)-1,2,5-oxadiazole-3-carbimidoyl chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with methoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate amide. This intermediate is then treated with thionyl chloride to introduce the carbimidoyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-Hydroxy-4-((2-methoxyethyl)amino)-1,2,5-oxadiazole-3-carbimidoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbimidoyl chloride group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce amines or alcohols, and substitution can result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-Hydroxy-4-((2-methoxyethyl)amino)-1,2,5-oxadiazole-3-carbimidoyl chloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and versatility make it suitable for various applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (Z)-N-Hydroxy-4-((2-methoxyethyl)amino)-1,2,5-oxadiazole-3-carbimidoyl chloride involves its interaction with specific molecular targets. The oxadiazole ring and carbimidoyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying and modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-4-((2-methoxyethyl)amino)-1,2,5-oxadiazole-3-carbimidoyl bromide
- N-Hydroxy-4-((2-methoxyethyl)amino)-1,2,5-oxadiazole-3-carbimidoyl fluoride
- N-Hydroxy-4-((2-methoxyethyl)amino)-1,2,5-oxadiazole-3-carbimidoyl iodide
Uniqueness
(Z)-N-Hydroxy-4-((2-methoxyethyl)amino)-1,2,5-oxadiazole-3-carbimidoyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the methoxyethylamino substituent and the carbimidoyl chloride group allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C6H9ClN4O3 |
---|---|
Molecular Weight |
220.61 g/mol |
IUPAC Name |
N-hydroxy-4-(2-methoxyethylamino)-1,2,5-oxadiazole-3-carboximidoyl chloride |
InChI |
InChI=1S/C6H9ClN4O3/c1-13-3-2-8-6-4(5(7)9-12)10-14-11-6/h12H,2-3H2,1H3,(H,8,11) |
InChI Key |
CJKQNSAIXIFSOF-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NON=C1C(=NO)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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